Sutherlandin trans-p-coumarate

Overview

Description

Sutherlandin trans-p-coumarate is a cyanogenic glycoside identified in the aerial parts of Sorbaria sorbifolia var. stellipila, a plant belonging to the Rosaceae family. It was discovered alongside known compounds through spectral evidence, highlighting its significance within the natural product chemistry domain (Kim & Zee, 2000).

Synthesis Analysis

The synthesis processes of coumarin derivatives, including this compound, often involve catalyzed reactions that enable the formation of complex molecular structures. For example, the synthesis of V-shaped bis-coumarins and their derivatives showcases the versatility of coumarin chemistry in producing compounds with significant optical properties through catalyzed reactions (Tasior et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound has been established based on extensive spectral analysis, including 1D and 2D NMR, HR-ESI-MS, and ECD experiments. Such detailed structural elucidation is critical for understanding the compound's chemical behavior and biological activity (Qu et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving coumarins are diverse, ranging from simple transformations to complex syntheses that produce a wide array of coumarin derivatives. For instance, Cp*Co(III)-catalyzed annulations have been developed for the synthesis of coumarin derivatives, demonstrating broad substrate scope and good functional group tolerance (Liu et al., 2015).

Physical Properties Analysis

Coumarins, including this compound, exhibit distinct physical properties, such as fluorescence, which can be exploited in various applications. The synthesis and properties of fluorescence dyes based on coumarin chromophores highlight the potential of these compounds in living cell imaging and other fluorescence-based applications (Chen et al., 2012).

Chemical Properties Analysis

The antioxidant properties of trans-p-coumaric acid, a core component of this compound, have been extensively studied, revealing strong antioxidant capabilities. Quantum-chemical calculations have been utilized to understand the antioxidant mechanisms, suggesting that these compounds exhibit strong antioxidant properties through various mechanisms (Urbaniak et al., 2012).

Scientific Research Applications

Identification and Isolation from Natural Sources :

- Sutherlandin-5-trans-p-coumarate was isolated from the aerial parts of Sorbaria sorbifolia, indicating its natural occurrence and potential for further study (Kim & Zee, 2000).

- It was also identified as a component in Exochorda racemosa, suggesting its presence in various plant species (Zhang et al., 2011).

Biological Activities and Applications :

- Sutherlandin-5-cis-p-coumarate, a variant, showed moderate inhibitory effects on nitric oxide production in macrophages, indicating potential anti-inflammatory properties (Qu et al., 2016).

Chemical Analysis and Quantitative Profiling :

- Studies on peanuts identified p-coumaric acid and its variants, suggesting its role in plant physiology and potential applications in food science (Phan-Thien et al., 2014).

Synthetic and Biosynthetic Studies :

- Research on the biosynthesis of p-coumaric acid in microbes like E. coli suggests the potential for synthetic production of compounds like Sutherlandin trans-p-coumarate (Li et al., 2018).

General Research on Related Compounds :

- Studies on p-coumaric acid, a related compound, offer insights into the biological activities and pharmacokinetic properties that could be relevant for this compound (Pei et al., 2016).

Mechanism of Action

Target of Action

Sutherlandin trans-p-coumarate is a naturally rare cyanogenic glycoside

Mode of Action

It’s known that cyanogenic glycosides, such as this compound, can release hydrogen cyanide in the presence of specific enzymes, which can inhibit cellular respiration .

Biochemical Pathways

This compound is a derivative of p-coumaric acid, which is synthesized from phenylalanine and tyrosine—two aromatic amino acids . The enzyme 4-coumarate: CoA ligase (4CL) activates trans-cinnamic acid by attaching CoA (coenzyme A) to it, forming trans-cinnamoyl-CoA. This compound is then cyclized by the action of the enzyme coumarate:CoA ligase (CCL) to form coumaroyl-CoA, which is the key intermediate in coumarin biosynthesis .

Pharmacokinetics

It’s known that the compound is soluble in alcohol and chloroform, but almost insoluble in water . This suggests that its bioavailability might be influenced by its solubility and the presence of certain solvents.

Result of Action

This compound is known to have certain applications in the pharmaceutical and biological fields. It can act as an antioxidant and anti-inflammatory agent . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a light-avoiding, dry, and sealed container, away from fire sources and flammable substances . During operation, appropriate personal protective equipment should be worn, and direct contact with eyes, skin, and respiratory tract should be avoided .

properties

IUPAC Name |

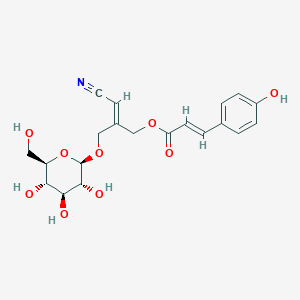

[(E)-3-cyano-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO9/c21-8-7-13(10-28-16(24)6-3-12-1-4-14(23)5-2-12)11-29-20-19(27)18(26)17(25)15(9-22)30-20/h1-7,15,17-20,22-23,25-27H,9-11H2/b6-3+,13-7-/t15-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEJUHBDYJVLND-DZXWJMGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC(=CC#N)COC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC/C(=C/C#N)/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3S,10bR)-3-Methyl-1,4-dioxodecahydropyrazino[2,1-a]isoindol-2(6H)-yl)-4-phenylbutanoic Acid (2S)](/img/no-structure.png)